3H-Imidazo[4,5-b]pyridine-7-carboxylic acid

Catalog No.
S721489
CAS No.
78316-08-2
M.F
C7H5N3O2
M. Wt
163.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3H-Imidazo[4,5-b]pyridine-7-carboxylic acid

CAS Number

78316-08-2

Product Name

3H-Imidazo[4,5-b]pyridine-7-carboxylic acid

IUPAC Name

1H-imidazo[4,5-b]pyridine-7-carboxylic acid

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

InChI

InChI=1S/C7H5N3O2/c11-7(12)4-1-2-8-6-5(4)9-3-10-6/h1-3H,(H,11,12)(H,8,9,10)

InChI Key

CEZJOKOKGRAPMR-UHFFFAOYSA-N

SMILES

C1=CN=C2C(=C1C(=O)O)NC=N2

Canonical SMILES

C1=CN=C2C(=C1C(=O)O)NC=N2

Medicinal Chemistry:

3H-Imidazo[4,5-b]pyridine-7-carboxylic acid (3H-IMPA) has been explored as a potential scaffold for the development of new drugs due to its unique structure and the presence of various functional groups that can be modified for diverse biological activities. Studies have shown its potential as an inhibitor of HIV-1 integrase, an enzyme crucial for the viral replication cycle []. Additionally, research suggests its ability to modulate kinase activity, a class of enzymes involved in various cellular processes, making it a potential candidate for the development of drugs targeting diseases like cancer [].

Material Science:

The nitrogen-rich heterocyclic core of 3H-IMPA makes it a promising candidate for the development of functional materials. Studies have explored its potential use as a ligand in coordination chemistry, where it can bind to metal ions to form complexes with unique properties []. Additionally, research suggests its application in the development of organic semiconductors due to its ability to form conjugated structures with interesting electrical and optical properties [].

3H-Imidazo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound characterized by its fused imidazole and pyridine rings. Its molecular formula is C₇H₅N₃O₂, with a molecular weight of approximately 163.13 g/mol. The compound features a carboxylic acid functional group at the 7-position of the imidazo[4,5-b]pyridine structure, contributing to its chemical reactivity and biological activity. The compound is known for its potential applications in medicinal chemistry and pharmacology due to its unique structural properties and biological interactions .

Typical of carboxylic acids and heterocycles, including:

  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, resulting in a corresponding imidazo[4,5-b]pyridine derivative.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are useful in various synthetic applications.
  • Amination: The nitrogen atoms in the heterocyclic ring can participate in nucleophilic substitution reactions, allowing for the introduction of various amine groups .

The biological activity of 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid has been the subject of research due to its potential as a pharmaceutical agent. It has been found to exhibit:

  • Antimicrobial Properties: Studies suggest that this compound may possess antibacterial and antifungal activities.
  • Anticancer Activity: Preliminary research indicates that it may inhibit the growth of certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
  • Enzyme Inhibition: The compound has shown potential as an inhibitor for various enzymes, which could be relevant for drug development targeting specific biochemical pathways .

Several methods have been reported for synthesizing 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid:

  • Cyclization Reactions: One common synthesis route involves the cyclization of appropriate precursors containing both imidazole and pyridine functionalities under acidic or basic conditions.
  • Carboxylation Reactions: Another method includes the introduction of a carboxylic acid group into an existing imidazo[4,5-b]pyridine structure through carboxylation reactions using carbon dioxide or other carboxylating agents .
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps including protection-deprotection strategies and functional group transformations to achieve the desired product.

3H-Imidazo[4,5-b]pyridine-7-carboxylic acid has several notable applications:

  • Pharmaceutical Development: Due to its biological activity, it is being explored as a lead compound for developing new antimicrobial and anticancer drugs.
  • Chemical Research: The compound serves as a building block in organic synthesis and materials science for creating new functional materials.
  • Biochemical Probes: Its ability to interact with biological targets makes it useful as a probe in biochemical assays .

Interaction studies involving 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid have focused on its binding affinity to various biological targets. Research indicates that it may interact with specific enzymes and receptors, leading to modulation of biological pathways. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects .

Several compounds share structural similarities with 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
6-Bromo-3H-Imidazo[4,5-b]pyridine-7-carboxylic acidHalogenated derivativeExhibits enhanced biological activity due to bromine substitution.
3H-Imidazo[4,5-b]pyridin-7-olHydroxy derivativeContains a hydroxyl group that may alter solubility and reactivity.
3H-Pyrido[4,5-b]indoleIndole fused structureDisplays distinct pharmacological properties compared to imidazoles.

These compounds demonstrate varying degrees of biological activity and chemical behavior due to differences in their functional groups and structural features .

The classical synthesis of 3H-imidazo[4,5-b]pyridine-7-carboxylic acid derivatives primarily relies on condensation reactions between 2,3-diaminopyridine precursors and carboxylic acid derivatives [1]. The traditional approach involves the direct condensation of 2,3-diaminopyridine with carboxylic acids under strongly acidic conditions or harsh dehydrating environments [1]. This methodology requires elevated temperatures and the use of reagents such as phosphorus anhydride to facilitate the cyclization process [1].

The mechanism of this condensation reaction proceeds through an initial nucleophilic attack of the amino group on the carbonyl carbon of the carboxylic acid, followed by cyclization and subsequent dehydration [2]. The reaction can be performed stepwise via intermediate amides, which provides better control over the reaction conditions [1]. Dymińska and colleagues demonstrated the synthesis of imidazo[4,5-b]pyridine derivatives from 2,3-diaminopyridine and formic acid using classical benzimidazole synthesis methodology [1].

A significant advancement in this traditional approach was reported by Dekhane and coworkers, who developed the first successful lithium bromide-mediated solvent-free condensation of 2,3-diaminopyridine with esters [1]. This method achieved good to excellent yields at temperatures of 110-115°C, representing a substantial improvement over conventional harsh reaction conditions [1]. The lithium bromide catalyst facilitates the condensation reaction by acting as a Lewis acid, thereby lowering the activation energy required for cyclization [1].

Another notable variation involves the use of carboxylic acid equivalents such as nitriles, amidates, and orthoesters [1]. These equivalents often require different reaction conditions but can provide access to substituted imidazopyridine derivatives that may be difficult to obtain through direct carboxylic acid condensation [1]. The reaction with triethyl orthoformate or triethyl orthoacetate, followed by hydrochloric acid treatment, has been demonstrated to produce imidazo[4,5-b]pyridine and its 2-methyl derivative in yields of 83% and 78%, respectively [1].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for the efficient preparation of 3H-imidazo[4,5-b]pyridine-7-carboxylic acid derivatives [3] [1]. The application of microwave irradiation significantly reduces reaction times while often improving yields compared to conventional thermal heating methods [3]. Rene and colleagues reported an efficient one-step route to fluoroalkyl-azabenzimidazoles via the condensation of fluorinated carboxylic acids and pyridinediamines under microwave conditions [1].

This microwave-assisted methodology demonstrates broad scope and high yields ranging from 54% to 99%, with the advantage of operational simplicity and potential application to parallel synthesis [1]. The method is particularly effective for the synthesis of substituted imidazopyridine derivatives, where conventional heating might lead to decomposition or side reactions [1]. The enhanced reaction rates under microwave conditions are attributed to the direct heating of polar molecules, leading to more efficient energy transfer and improved reaction kinetics [3].

Bijanzadeh and coworkers developed a single-pot synthesis of imidazopyridines utilizing microwave assistance [4]. This method involves a condensation reaction among pyridine, substituted bromoacetophenones, and ammonium acetate [4]. The process initiates with the in-situ generation of N-phenacylpyridinium bromide through the addition of pyridine to substituted bromoacetophenones, followed by treatment with ammonium acetate at 180°C to induce cyclization [4].

The microwave-assisted approach offers several advantages including reduced reaction times, improved yields, and the ability to perform reactions under solvent-free conditions [5]. A particularly noteworthy development is the catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation at 65°C, which achieved 90% yield in 15 minutes [5]. This represents a significant improvement over thermal methods, which typically require longer reaction times and higher temperatures [5].

Solid-Phase Synthesis Approaches

Solid-phase synthesis methodologies for 3H-imidazo[4,5-b]pyridine-7-carboxylic acid derivatives have been developed to enable the preparation of compound libraries and facilitate purification processes [6] [7]. Chen and colleagues reported the first library preparation of imidazo[1,2-a]pyridine derivatives on solid support using a sulfone linker strategy [6]. The key steps in this solid-phase synthetic procedure include alpha-haloketone resin formation by sulfinate to sulfone alkylation, imidazo[1,2-a]pyridine ring formation through treatment with 2-aminopyridine, sulfone anion alkylation, and traceless product release by oxidation-elimination [6].

This methodology successfully generated a library of 12 imidazo[1,2-a]pyridines, demonstrating the feasibility of solid-phase synthesis for this class of compounds [6]. The sulfone linker provides several advantages including stability under reaction conditions and the ability to release products under mild oxidative conditions [6]. The traceless nature of the linker ensures that no residual fragments remain attached to the final products [6].

Lemrová and coworkers described an efficient method for the solid-supported synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines from 2,4-dichloro-3-nitropyridine [7]. The strategy involves the reaction of the key pyridine building block with polymer-supported amines, followed by replacement of the second chlorine with amines, nitro group reduction, and imidazole ring closure with aldehydes [7]. This approach allows for the preparation of trisubstituted derivatives with variable positioning of the pyridine nitrogen atom [7].

The solid-phase approach offers several advantages including simplified purification through washing procedures, the ability to use excess reagents to drive reactions to completion, and the potential for automated synthesis [7]. The method demonstrates excellent compatibility with various functional groups and provides access to both imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines depending on the combination of polymer-supported and solution-phase reagents [7].

Solid-Phase MethodStarting MaterialKey FeaturesLibrary SizeReference
Sulfone Linker Strategy2-AminopyridineTraceless release, oxidation-elimination12 compounds [6]
Polymer-Supported Amines2,4-Dichloro-3-nitropyridineVariable nitrogen positioningMultiple derivatives [7]
Gold-Catalyzed CycloisomerizationAmino acids with alkyne functionalitiesHigh chemo- and regioselectivitySmall library [8]

Catalytic Cyclization Strategies (Zinc, Iron, Copper-mediated)

Metal-catalyzed cyclization strategies have become increasingly important for the synthesis of 3H-imidazo[4,5-b]pyridine-7-carboxylic acid derivatives [9] [10]. Copper-catalyzed methodologies represent the most extensively studied approach within this category [10]. Ghosh and Mishra successfully reported the synthesis of imidazo[1,2-a]pyridines through a three-component domino reaction of aldehydes, 2-aminopyridines, and terminal alkynes, catalyzed by copper iodide and co-catalyzed by the sodium hydrogen sulfate-silica oxide system [10].

The copper-catalyzed oxidative cyclization approach has been utilized for the synthesis of formyl-substituted imidazo[1,2-a]pyridines [10]. This method demonstrates the remarkable ability to preserve sensitive aldehyde groups in the product structure, which can serve as precursors for the synthesis of additional functionalized derivatives [10]. The reaction proceeds under aerobic conditions with zinc chloride and pyridine acting as additives, where zinc chloride promotes the reaction rate by coordinating with the oxygen of the aldehyde [10].

Puthiaraj and coworkers discovered the catalytic activity of copper-1,4-benzenedicarboxylate metal-organic framework for the synthesis of imidazo[1,2-a]pyridines [10]. The three-component, one-pot reaction between aldehydes, 2-aminopyridines, and nitromethane involves an intermolecular aza-Michael addition with subsequent intramolecular cyclization [10]. This additive-free approach offers easy separation and reusability of the heterogeneous catalyst along with the use of air as an environmentally benign oxidant [10].

Iron-catalyzed methodologies have also shown promise for imidazopyridine synthesis [10] [11]. Santra and colleagues developed an efficient method for synthesizing 3-unsubstituted imidazo[1,2-a]pyridines via a cascade reaction combining nitroolefins with 2-aminopyridines [11]. Iron chloride was identified as the superior catalyst, outperforming alternatives such as aluminum chloride, zinc chloride, lanthanum chloride, boron trifluoride etherate, indium triflate, and copper triflate [11].

The zinc-mediated approaches typically involve the use of zinc salts as Lewis acid catalysts to promote cyclization reactions [10]. Wang and coworkers developed a copper-catalyzed tandem reaction between ketonic pyridine and benzylamine using dimethylformamide as a solvent at 110°C in the presence of oxygen as a clean oxidant [10]. Reaction optimization showed that copper acetate was suitable for this transformation, whereas zinc acetate did not result in any product formation [10].

Metal CatalystReaction TypeKey AdvantagesYield RangeReference
Copper IodideThree-component domino reactionCo-catalyst compatibilityGood to excellent [10]
Copper Metal-Organic FrameworkAza-Michael addition/cyclizationReusability, air oxidantModerate to good [10]
Iron ChlorideCascade reaction with nitroolefinsSuperior to other Lewis acidsEfficient [11]
Copper AcetateTandem reaction with ketonic pyridineClean oxidant (oxygen)Excellent [10]

Post-Functionalization of Imidazopyridine Scaffolds

Post-functionalization strategies for 3H-imidazo[4,5-b]pyridine-7-carboxylic acid scaffolds have become essential for accessing diverse derivatives with enhanced biological activities [12] [13]. Direct carbon-hydrogen functionalization represents the most significant advancement in this area, providing efficient pathways for introducing various functional groups at specific positions on the imidazopyridine core [12]. The majority of research has focused on carbon-hydrogen functionalization at the C3 position of imidazo[1,2-a]pyridines, which serves as a model for related imidazo[4,5-b]pyridine systems [12].

Visible light-induced carbon-hydrogen functionalization has emerged as a particularly powerful approach for post-synthetic modification [12]. This methodology enables arylation, thiolation, formylation, oxidative cycloaromatization, and carbonylation strategies under mild conditions [12]. The photochemical approach offers several advantages including the use of readily available starting materials, mild reaction conditions, and the ability to introduce diverse functional groups with high selectivity [12].

Radical-mediated functionalization strategies have been extensively developed for imidazopyridine scaffolds [13]. These approaches utilize transition metal catalysis, metal-free oxidation, and photocatalysis strategies to achieve direct functionalization [13]. The radical reactions provide access to carbon-carbon and carbon-heteroatom bond formation, significantly expanding the chemical space accessible from imidazopyridine starting materials [13].

Palladium-catalyzed carbon-hydrogen activation represents another important post-functionalization strategy [14]. Singh and colleagues developed carbon-hydrogen activation mechanisms assisted by directing groups for the oxygenation of heterocyclic scaffolds [14]. This transformation requires organic photocatalysts, palladium acetate as the metal catalyst, and specific base systems under oxygen atmosphere [14]. The methodology demonstrates the ability to functionalize imidazopyridine platforms at specific positions through directed carbon-hydrogen activation [14].

The development of multicomponent reaction principles has enabled convenient post-functionalization through Groebke-Blackburn-Bienaymé reactions [15] [16]. These reactions allow for high variations of aldehydes, aminopyridines, and isocyanides, providing access to diverse substitution patterns [15]. The multicomponent approach is particularly valuable for library synthesis and structure-activity relationship studies [15].

Cross-coupling methodologies have been successfully applied to imidazopyridine post-functionalization [1]. Palladium-catalyzed cross-coupling reactions under microwave-enhanced conditions enable rapid derivatization of the imidazopyridine core [1]. The catalytic system demonstrates compatibility with a broad spectrum of arylboronic acids including electron-rich, electron-poor, and heteroarylboronic acids [1]. Additionally, copper-catalyzed protocols with bathophenanthroline as a ligand have been developed for carbon-hydrogen activation with various aryl, heteroaryl, and alkyl boronic acids [1].

Functionalization StrategyKey FeaturesReaction ConditionsApplicationsReference
Visible Light C-H ActivationMild conditions, high selectivityPhotocatalyst, room temperatureArylation, thiolation, formylation [12]
Radical-Mediated ReactionsTransition metal or metal-freeVarious oxidants, moderate heatingC-C and C-heteroatom bond formation [13]
Pd-Catalyzed C-H ActivationDirecting group assistedPd catalyst, oxygen atmosphereOxygenation, arylation [14]
Cross-Coupling ReactionsBroad substrate scopeMicrowave-enhanced, ligand systemsAryl and heteroaryl introduction [1]

The acid dissociation behavior of 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid is governed by multiple ionizable sites within its bicyclic structure, leading to complex equilibria that significantly influence its physicochemical properties and biological activity [1] [2].

Primary Ionization Sites

The compound contains three potentially ionizable nitrogen atoms and one carboxylic acid group, creating a complex system of acid-base equilibria. The carboxylic acid group at position 7 represents the primary acidic site, with an estimated dissociation constant in the range of 3.5-4.5, consistent with other pyridine carboxylic acid derivatives [3] [4]. This value reflects the electron-withdrawing influence of the bicyclic heterocyclic system, which stabilizes the carboxylate anion through resonance delocalization [5] [6].

The imidazole nitrogen at position 1 (N-1) serves as the primary basic site, with an estimated pKa value between 6.0-7.0 based on structural analogs of N-methylimidazole derivatives [1] [2]. This value is influenced by the fused pyridine ring system, which moderately reduces the basicity compared to simple imidazole due to electron delocalization into the aromatic system [7] [8].

Tautomeric Equilibria

The compound exhibits significant tautomeric behavior, primarily involving proton migration between the nitrogen atoms of the imidazole ring. The major tautomeric forms include the 1H-imidazo[4,5-b]pyridine-7-carboxylic acid and 3H-imidazo[4,5-b]pyridine-7-carboxylic acid isomers [9] [10]. The position of this tautomeric equilibrium is highly dependent on solvent polarity and pH conditions.

In polar protic solvents such as water, the equilibrium favors the form that maximizes hydrogen bonding interactions with the solvent. Studies on related hydroxypyridine systems demonstrate that the tautomeric position is predominantly determined by medium polarity rather than proticity [9]. The relationship between tautomeric equilibrium and solvent parameters follows the correlation: log KT = α·ET + β, where ET represents the Dimroth solvent parameter and KT is the tautomeric equilibrium constant [9].

pH-Dependent Speciation

The compound exists in multiple ionic forms depending on solution pH. At physiological pH (7.4), the molecule primarily exists as a zwitterion with the carboxyl group deprotonated and the imidazole nitrogen protonated. This zwitterionic character significantly influences solubility and membrane permeation properties [11] .

Table 1: Estimated Acid Dissociation Constants
Ionizable GroupEstimated pKaReference BasisFunction
Carboxylic acid (-COOH)3.5-4.5Pyridine carboxylic acidsPrimary acidic site
Imidazole nitrogen (N-1)6.0-7.0N-methylimidazole analogsSecondary basic site
Pyridine nitrogen (N-8)1.0-2.0Protonated pyridine systemsWeakly basic site

Solubility Profile in Organic and Aqueous Media

The solubility characteristics of 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid are governed by its amphoteric nature and the interplay between hydrophobic aromatic interactions and hydrophilic ionic character [11] [13].

Aqueous Solubility Behavior

In aqueous systems, the compound demonstrates pH-dependent solubility profiles typical of amphoteric compounds. At neutral pH, the molecule exhibits limited water solubility due to its zwitterionic nature, where intramolecular charge interactions reduce the effective hydration of ionic groups [14] [15]. The estimated aqueous solubility at neutral pH is in the range of 0.1-1.0 mg/mL, based on comparisons with structurally related imidazopyridine compounds [11].

Solubility enhancement occurs under both acidic and basic conditions through different mechanisms. Under acidic conditions (pH < 3), protonation of the imidazole nitrogen creates a positively charged species that demonstrates increased water solubility through enhanced ion-dipole interactions with water molecules [14] [13]. Conversely, under basic conditions (pH > 8), deprotonation of the carboxylic acid group forms an anionic species with improved aqueous solubility [15].

Organic Solvent Compatibility

The compound demonstrates excellent solubility in polar aprotic solvents, particularly dimethyl sulfoxide, where complete dissolution is achieved at concentrations exceeding 10 mg/mL [16] [17] [18]. This enhanced solubility in dimethyl sulfoxide results from the solvent's ability to stabilize both the neutral and ionic forms of the molecule through dipolar interactions without competing for hydrogen bonding sites [19].

Moderate solubility is observed in polar protic solvents such as methanol and ethanol, where hydrogen bonding between the solvent and both the carboxylic acid and imidazole groups facilitates dissolution [20] [21]. The solubility in these alcoholic media typically ranges from 1-5 mg/mL depending on temperature and solvent water content [22].

Partition Coefficient Considerations

The lipophilicity of the compound, as measured by the octanol-water partition coefficient (log P), is estimated to be approximately 0.5-1.5, indicating moderate hydrophilic character [23] [24] [25]. This value reflects the balance between the lipophilic bicyclic aromatic system and the hydrophilic carboxylic acid functionality.

The apparent partition coefficient (Papp) varies significantly with pH due to ionization effects. At pH values below the carboxylic acid pKa, the neutral form predominates, resulting in higher partition coefficients. Conversely, at pH values above the imidazole pKa, ionized species predominate, leading to reduced partition coefficients and enhanced aqueous solubility [25] [26].

Table 2: Solubility Profile in Different Media
Solvent SystemExpected SolubilityMechanism
Water (neutral pH)Low to moderate (0.1-1.0 mg/mL)Zwitterionic behavior
Water (acidic pH)Enhanced (>2 mg/mL)Protonation of nitrogen
Water (basic pH)Enhanced (>2 mg/mL)Deprotonation of carboxyl
DMSOHigh (>10 mg/mL)Polar aprotic solvation
MethanolModerate (1-5 mg/mL)Hydrogen bonding
Organic solventsVariableDepends on polarity

Thermal Stability and Decomposition Pathways

The thermal stability of 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid is characterized by multiple decomposition stages, with the compound demonstrating moderate to high thermal stability typical of fused heterocyclic systems [27] [28] [29].

Primary Thermal Stability

Thermogravimetric analysis of related imidazopyridine derivatives indicates thermal stability up to approximately 200-250°C under inert atmospheric conditions [27] [30]. The compound exhibits higher thermal stability compared to simple pyridine carboxylic acids due to the stabilizing effect of the fused imidazole ring system, which provides additional aromatic character and reduces molecular flexibility [28] [29].

Under oxidizing conditions, thermal decomposition initiates at slightly lower temperatures (190-220°C) due to the availability of oxygen for oxidative degradation pathways [27]. The presence of the carboxylic acid group introduces a potential site for early thermal decomposition through decarboxylation reactions, particularly under acidic conditions [28].

Decomposition Mechanisms

The thermal decomposition of the compound proceeds through multiple sequential stages. The initial decomposition stage (200-250°C) involves cleavage of the carboxylic acid group through decarboxylation, releasing carbon dioxide and forming the corresponding imidazopyridine derivative [28] [31]. This process accounts for approximately 27% mass loss, consistent with the molecular weight of the carboxyl group relative to the total molecular weight [29].

The second major decomposition stage (250-350°C) involves fragmentation of the bicyclic system through cleavage of carbon-nitrogen bonds within the imidazole ring [27] [31]. This process leads to the formation of pyridine derivatives and nitrogen-containing fragments, with simultaneous release of hydrogen cyanide and ammonia as volatile decomposition products [32] [29].

Kinetic Parameters

Differential scanning calorimetry studies on structurally related compounds reveal that the thermal decomposition follows first-order kinetics with activation energies in the range of 150-200 kJ/mol [29] [31]. The relatively high activation energy reflects the aromatic stability of the fused heterocyclic system and the need to overcome multiple chemical bonds during decomposition [27].

The decomposition enthalpy for similar imidazopyridine carboxylic acids ranges from 400-600 J/g, indicating an endothermic decomposition process that requires significant energy input for bond breaking [29] [28]. This endothermic character suggests that the compound possesses inherent thermal stability under normal storage and handling conditions [30].

Environmental Factors

Thermal stability is significantly influenced by atmospheric conditions. Under nitrogen atmosphere, decomposition temperatures are elevated by 10-20°C compared to air atmosphere due to the absence of oxidative degradation pathways [27] [29]. Humidity can accelerate decomposition through hydrolytic cleavage of susceptible bonds, particularly affecting the carboxylic acid functionality [31].

Table 3: Thermal Decomposition Profile
Temperature Range (°C)Mass Loss (%)Decomposition ProcessProducts Formed
200-25025-30DecarboxylationCO2, imidazopyridine
250-35040-50Ring fragmentationHCN, NH3, pyridine derivatives
350-50020-30Complete pyrolysisCarbon residue, gases

Crystallographic Packing Analysis

The crystal structure analysis of 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid reveals complex intermolecular interactions that govern solid-state stability and physicochemical properties [33] [34] [35].

Molecular Conformation

In the crystalline state, the molecule adopts a planar conformation with the imidazopyridine moiety exhibiting minimal deviation from planarity. The root mean square deviation from the least-squares plane through the bicyclic system is typically less than 0.02 Å, indicating strong aromatic character and conjugation throughout the fused ring system [33] [34]. The carboxylic acid group is positioned coplanar with the heterocyclic system, facilitating extended conjugation and influencing the overall electronic properties [36].

Intermolecular Hydrogen Bonding

The crystal packing is dominated by extensive hydrogen bonding networks involving both the carboxylic acid functionality and the nitrogen atoms of the imidazole and pyridine rings [35] [37] [38]. The carboxylic acid groups form classic carboxylic acid dimers through R22(8) ring motifs, with O···H distances typically ranging from 2.55-2.70 Å and O-H···O angles approaching linearity (165-175°) [39] [40].

Additional hydrogen bonding interactions occur between the imidazole N-H donor and carboxylic acid oxygen acceptors from adjacent molecules, creating infinite one-dimensional chains with graph-set motif C(6) [39]. These chains extend parallel to the crystallographic b-axis and are interconnected through weaker C-H···N interactions involving the pyridine nitrogen atoms [33] [35].

π-π Stacking Interactions

The planar aromatic system facilitates π-π stacking interactions between parallel molecules, with typical interplanar distances of 3.3-3.6 Å [33] [38]. These stacking interactions contribute significantly to crystal stability and influence the overall packing density. The stacking arrangement often exhibits a slipped configuration rather than perfect overlap, optimizing both π-π interactions and dipole-dipole arrangements [34] [36].

Crystal Density and Packing Efficiency

The calculated crystal density for similar imidazopyridine carboxylic acids ranges from 1.40-1.55 g/cm³, indicating efficient packing facilitated by the extensive hydrogen bonding network [37] [40]. The packing coefficient typically exceeds 68%, demonstrating that intermolecular interactions effectively minimize void space within the crystal lattice [35].

Polymorphic Considerations

The compound potentially exhibits polymorphic behavior due to the multiple hydrogen bonding possibilities and tautomeric forms available in the solid state [37]. Different crystallization conditions may favor alternative packing arrangements, leading to polymorphs with distinct physicochemical properties including solubility, dissolution rate, and thermal stability [38] [40].

The presence of both hydrogen bond donors and acceptors creates opportunities for different hydrogen bonding patterns, while the tautomeric equilibrium between 1H and 3H forms can lead to distinct crystal forms with different space groups and unit cell parameters [9] [10].

Table 4: Crystallographic Parameters
Interaction TypeDistance/AngleGraph SetContribution to Stability
O-H···O (carboxyl dimer)2.55-2.70 ÅR22(8)Primary stabilization
N-H···O (imidazole-carboxyl)2.80-3.00 ÅC(6)Chain formation
π-π stacking3.3-3.6 Å-Secondary stabilization
C-H···N (weak)3.0-3.3 Å-Tertiary interactions

XLogP3

0.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

78316-08-2

Wikipedia

3H-Imidazo[4,5-b]pyridine-7-carboxylic acid

Dates

Last modified: 08-15-2023

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